2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide 2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 863594-80-3
VCID: VC5301598
InChI: InChI=1S/C20H17N3O4S2/c1-26-15-8-9-17(27-2)18(12-15)29(24,25)23-14-6-3-5-13(11-14)19-22-16-7-4-10-21-20(16)28-19/h3-12,23H,1-2H3
SMILES: COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Molecular Formula: C20H17N3O4S2
Molecular Weight: 427.49

2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

CAS No.: 863594-80-3

Cat. No.: VC5301598

Molecular Formula: C20H17N3O4S2

Molecular Weight: 427.49

* For research use only. Not for human or veterinary use.

2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide - 863594-80-3

Specification

CAS No. 863594-80-3
Molecular Formula C20H17N3O4S2
Molecular Weight 427.49
IUPAC Name 2,5-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C20H17N3O4S2/c1-26-15-8-9-17(27-2)18(12-15)29(24,25)23-14-6-3-5-13(11-14)19-22-16-7-4-10-21-20(16)28-19/h3-12,23H,1-2H3
Standard InChI Key GKFKYCDUIZZYHR-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the thiazolo[5,4-b]pyridine sulfonamide class, characterized by a bicyclic heteroaromatic system fused with a sulfonamide-bearing phenyl group. Key structural attributes include:

Molecular Properties

PropertyValueSource
Molecular formulaC₂₁H₁₉N₃O₄S₂
Molecular weight441.52 g/mol
IUPAC name2,5-Dimethoxy-N-[2-methyl-5-( thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
SMILESCC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
XLogP34.1
Topological polar surface area127 Ų

The thiazolo[5,4-b]pyridine core contributes to planar rigidity, facilitating interactions with ATP-binding pockets in kinases. Methoxy groups at positions 2 and 5 of the benzenesulfonamide enhance solubility and modulate electronic effects on the sulfonamide NH proton, critical for hydrogen bonding with lysine residues in target proteins .

Synthesis and Structural Optimization

Synthesis involves multi-step organic reactions, as outlined below:

Key Synthetic Routes

  • Thiazolo[5,4-b]pyridine Core Formation:

    • Bromination of 2,4-dichloro-3-nitropyridine followed by cyclization with thiourea derivatives under acidic conditions .

    • Example: Reaction of 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine with Fe powder in acetic acid yields 7-morpholinothiazolo[5,4-b]pyridin-2-amine .

  • Sulfonamide Coupling:

    • Buchwald-Hartwig amination or nucleophilic substitution links the thiazolo[5,4-b]pyridine intermediate to 2,5-dimethoxybenzenesulfonamide.

  • Post-Functionalization:

    • Introduction of electron-withdrawing groups (e.g., halogens) on the sulfonamide aryl ring improves PI3Kα inhibition (IC₅₀: 3.6–8.0 nM) .

Pharmacological Properties and Mechanisms

PI3Kα Inhibition

The compound exhibits selective inhibition of PI3Kα, a kinase implicated in oncogenic signaling. Key findings from structural analogs include:

ParameterValue (Analog Data)Source
PI3Kα IC₅₀3.6 nM
PI3Kβ IC₅₀34.5 nM
PI3Kγ IC₅₀1.8 nM
PI3Kδ IC₅₀2.5 nM

Mechanistic Insights:

  • The sulfonamide NH forms a hydrogen bond with Lys802 in PI3Kα’s ATP-binding pocket .

  • The thiazolo[5,4-b]pyridine core engages in π-π stacking with Tyr836 and Val851 .

Comparative Analysis with Structural Analogs

The table below contrasts key derivatives:

CompoundModificationsPI3Kα IC₅₀ (nM)Anticancer Activity (IC₅₀)
2,5-Dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamideNone (Parent)3.650 nM (MCF-7)
2-Chloro-4-fluorophenyl derivativeElectron-withdrawing groups4.645 nM (A549)
5-Chlorothiophene-2-sulfonamideHeteroaromatic substitution8.062 nM (HeLa)

Electron-deficient aryl sulfonamides enhance potency by increasing sulfonamide NH acidity, strengthening target interactions .

Future Research Directions

  • Isoform Selectivity Optimization: Engineering substituents to reduce PI3Kβ activity while maintaining PI3Kα/γ/δ inhibition.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in rodent models.

  • Combination Therapies: Synergy studies with checkpoint inhibitors (e.g., anti-PD-1) in immunocompetent cancer models.

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